N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-17-4-2-14(3-5-17)11-21-18(23)10-16-13-26-19(22-16)25-12-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQFRCEEYVHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound incorporates a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various pathogens. For instance, thiazole derivatives have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 31.25 µg/mL . The structural features of these compounds, such as the presence of electron-withdrawing groups, enhance their antimicrobial potency.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazole Derivative A | 31.25 | Staphylococcus aureus |
| Thiazole Derivative B | 62.50 | Escherichia coli |
| N-(4-methoxybenzyl)-thiazole | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Studies have shown that certain thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, a compound structurally similar to N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a thiazole derivative on cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A study highlighted that specific modifications in the thiazole structure could enhance anticonvulsant activity, with certain derivatives providing complete protection in animal models during seizure induction .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Thiazole Derivative C | 10 | PTZ-induced seizures |
| N-(4-methoxybenzyl)-thiazole | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide can be influenced by its chemical structure. SAR studies suggest that:
- The methoxy group enhances lipophilicity and cellular uptake.
- The pyridine ring contributes to interaction with biological targets through hydrogen bonding.
- The thiazole moiety is crucial for antimicrobial and anticancer activities due to its ability to interact with nucleophiles in microbial cells and cancerous tissues .
Comparison with Similar Compounds
Thioacetamide Derivatives with Triazinoindole Cores ()
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide backbone but differ in their aromatic substituents. Key comparisons:
- Structural Differences: The target compound replaces the triazinoindole core with a simpler thiazole ring and substitutes the 4-bromophenyl or cyanomethylphenyl groups with a pyridinylmethylthio moiety.
- Synthetic Purity : All analogs in achieved ≥95% purity, suggesting that similar synthetic routes (e.g., acid-amine coupling) could be applicable to the target compound .
- Biological Implications: Triazinoindole-containing analogs are often explored for kinase inhibition or anticancer activity, whereas the pyridinylmethylthio group in the target compound may confer distinct receptor-binding properties (e.g., FPR agonists, as seen in ) .
Thioacetamide-Based Antitumor Agents ()
Compounds like N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) and N-(3,4,5-trimethoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (10) highlight substituent effects on antitumor activity:
- Substituent Impact: Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 7) enhance antitumor activity compared to electron-donating groups (e.g., 4-fluorophenyl in compound 8).
- Activity Trends : Propanamide derivatives (e.g., compounds 14–20) generally show improved activity over acetamide analogs, suggesting that alkyl chain length influences potency. The target compound’s acetamide group may limit its activity relative to propanamide derivatives .
Pyridazin-3(2H)-one Derivatives as FPR Agonists ()
Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate receptor-specific activity:
- Receptor Specificity : The 4-methoxybenzyl group in these compounds confers selectivity for FPR2 over FPR1. The target compound’s pyridinylmethylthio group may similarly enhance selectivity for specific receptors or enzymes due to its nitrogen-containing heterocycle .
- Functional Group Synergy: The combination of a thiazole core and pyridinylmethylthio group in the target compound could mimic the synergistic effects observed in pyridazinone derivatives, where multiple heterocycles enhance binding affinity .
Thiazole/Thiadiazole Antioxidants ()
N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles exhibit antioxidant properties due to their redox-active sulfur atoms and aromatic systems:
- Antioxidant Potential: The target compound’s thiazole core and sulfur linkage may contribute to radical-scavenging activity, though its 4-methoxybenzyl group (a strong electron donor) could modulate this effect compared to simpler aryl substituents .
- Synthetic Routes : Reduction of Schiff bases (e.g., using NaBH4) is a common strategy for similar compounds, suggesting feasible scalability for the target molecule .
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, and how can reaction yields be improved?
- Methodology :
- Stepwise Coupling : Use nucleophilic substitution for thioether formation (e.g., reacting pyridin-4-ylmethyl thiol with 2-bromo-thiazole derivatives in acetone/K₂CO₃ under reflux) .
- Acetamide Formation : Condensation of the thiazole intermediate with 4-methoxybenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
- Yield Optimization : Monitor reaction progress via TLC, employ inert atmospheres (N₂/Ar), and purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (¹H-NMR: δ 7.32–6.93 ppm for aromatic protons; ¹³C-NMR: ~165 ppm for acetamide carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- X-ray Crystallography : Use SHELX software for structure refinement, particularly if the compound crystallizes in a monoclinic system (e.g., P2₁/c space group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications to the methoxybenzyl (e.g., halogenation) or pyridinylmethylthio groups (e.g., replacing pyridine with quinoline) .
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay for IC₅₀ values) or enzyme targets (e.g., CDK9 inhibition via kinase assays) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets of kinases). Compare docking poses with crystallographic data from related inhibitors .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactive sites .
Q. How should researchers address contradictions in reported biological activities across studies?
- Methodology :
- Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of substituents) .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
